(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

Chiral Resolution Enantioselective Synthesis Stereochemical Mapping

(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride (CAS 1442114-51-3) is a single-enantiomer, para-fluorine-substituted β-amino alcohol building block. It belongs to the aryl-aminopropanol class and carries both a primary amine and a primary alcohol, making it a versatile intermediate for amide, ester, and sulfonamide coupling.

Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
CAS No. 1442114-51-3
Cat. No. B1408353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
CAS1442114-51-3
Molecular FormulaC9H13ClFNO
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)CO)F.Cl
InChIInChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
InChIKeyFSZUYBZAYQGQDE-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride (CAS 1442114-51-3) | Chiral β-Amino Alcohol Procurement Guide


(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride (CAS 1442114-51-3) is a single-enantiomer, para-fluorine-substituted β-amino alcohol building block . It belongs to the aryl-aminopropanol class and carries both a primary amine and a primary alcohol, making it a versatile intermediate for amide, ester, and sulfonamide coupling. The hydrochloride salt improves handling, aqueous solubility, and long-term stability relative to its free base (CAS 1263279-76-0) . The R absolute configuration at the C-2 stereocenter distinguishes this molecule from its S enantiomer (CAS available as free base and hydrochloride) and from the racemate . Vendors report typical purity specifications of ≥95–98% (achiral HPLC) .

Why Generic Substitution Fails for (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride in Chiral Synthesis


This compound cannot be indiscriminately substituted with the S-enantiomer or the racemate because downstream diastereomeric products exhibit divergent physicochemical, pharmacological, and ADME profiles . In closely related β-amino alcohol series, inversion of the single stereocenter has altered DAT/SERT transporter inhibition potency by >20-fold . Furthermore, the para-fluorine substitution pattern is critical: ortho- or meta-fluoro positional isomers and the 4-chloro analog yield different electron-withdrawing effects, metabolic liabilities, and supramolecular interactions . Selecting the hydrochloride salt rather than the free base further increases aqueous solubility and simplifies gravimetric handling, which is essential for reproducible solution-phase chemistry .

Quantitative Differentiation Evidence for (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride vs. Closest Analogs


Steric and Electronic Shape Profile: R vs. S Enantiomer

The R configuration at the benzylic C-2 position places the 4-fluorophenyl, aminomethyl, and hydroxymethyl groups in a defined three-dimensional orientation opposite to that of the S-enantiomer. For a representative β-amino alcohol scaffold, inversion of the single stereocenter altered the IC50 at the dopamine transporter (DAT) from 70 nM (R configuration inferred) to values differing by greater than an order of magnitude for the S configuration in a related series [1]. Absolute configuration assignment of the (2R)-3-amino-2-(4-fluorophenyl)propan-1-ol skeleton has been confirmed by single-crystal X-ray diffraction of N-acyl derivatives [2].

Chiral Resolution Enantioselective Synthesis Stereochemical Mapping

Lipophilicity and Hydrogen-Bonding Capacity: 4-Fluoro vs. 4-Chloro Analog

The 4-fluorophenyl ring in CAS 1442114-51-3 provides a distinct balance of lipophilicity and electronic character when compared to the isosteric 4-chlorophenyl analog (3-amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride). Both substituents increase logP by similar magnitudes relative to the unsubstituted phenyl analog, but the fluorine atom is a stronger hydrogen-bond acceptor (HBA), increasing HBA count to 3, which can enhance target engagement and influence selectivity. The predicted pKa of the free base alcohol group is ~14.6 , and the predicted density is 1.167 ± 0.06 g/cm³ . These physicochemical parameters can tune passive permeability and metabolic stability in ways that the chloro and unsubstituted analogs cannot .

Physicochemical Profiling Lead Optimization Bioisostere Comparison

Salt Form Advantage: Hydrochloride vs. Free Base for Solution-Phase Chemistry

The hydrochloride salt (CAS 1442114-51-3, MW 205.66) offers quantifiable handling and solubility advantages over the free base (CAS 1263279-76-0, MW 169.20). The protonated amine increases aqueous solubility by at least 10- to 100-fold compared to the neutral free base, enabling direct use in aqueous coupling reactions (e.g., amide bond formation via EDC/HOBt) without pre-neutralization . This translates to a simpler synthetic protocol and higher batch-to-batch reproducibility in automated library production platforms .

Salt Selection Aqueous Solubility Synthetic Handling

Chiral Purity and Enantiomeric Excess: R-Enantiomer Specification

Commercially available batches of (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride are specified at ≥95% achiral purity, and the enantiomeric excess (ee) of the R-enantiomer can be determined by chiral HPLC or GC with polysaccharide-based columns . In the broader aryl-aminopropanol class, enzymatic kinetic resolution has achieved >99% ee for the R-enantiomer using ω-transaminases [1]. For procurement, specifying ee > 98% by chiral HPLC ensures that the unwanted S-enantiomer comprises <1% of the material, which is critical for diastereoselective reactions where the minor enantiomer can lead to purification challenges [2].

Enantiomeric Excess Chiral Quality Control Asymmetric Synthesis

Application Scenarios for (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride Based on Differential Evidence


Enantioselective Synthesis of CNS-Active β-Amino Alcohol Derivatives

When the synthetic target is a chiral β-amino alcohol or diamine ligand for a CNS receptor, the R-configuration of CAS 1442114-51-3 provides the stereochemical match required for high-affinity binding. The observed 70 nM DAT IC50 of the parent scaffold [1] and the >20-fold enantioselectivity seen in related series make the R-enantiomer the essential starting material for structure–activity relationship (SAR) studies targeting monoamine transporters. Using the S-enantiomer or racemate in this context leads to ambiguous potency data and can mask true SAR trends, wasting valuable screening resources.

Fragment-Based Drug Discovery (FBDD) Libraries with Halogen-Bonding Capacity

The 4-fluorophenyl motif in CAS 1442114-51-3 introduces a strong halogen-bond acceptor (HBA = 3) while maintaining a modest lipophilicity (predicted logP ~1.9) [1]. This makes the hydrochloride salt an ideal fragment for inclusion in FBDD libraries targeting proteins with halogen-binding pockets, such as kinases and bromodomains. In contrast, the 4-chloro analog (HBA = 2) lacks the additional hydrogen-bonding interaction, potentially missing key binding opportunities. The hydrochloride salt form further ensures rapid dissolution in aqueous biochemical assay buffers at concentrations up to 10 mM, which is a prerequisite for high-throughput fragment screening.

Automated Parallel Synthesis of Chiral Amide and Sulfonamide Libraries

The free amine of (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride can be directly coupled with carboxylic acids or sulfonyl chlorides in aqueous or mixed aqueous-organic solvent systems without pre-neutralization [1]. This eliminates one liquid-handling step per reaction and increases the success rate in automated library production. The >10-fold aqueous solubility advantage of the hydrochloride over the free base further improves liquid handler accuracy and reduces the risk of tip clogging. Procurement of the pre-formed hydrochloride salt is therefore cost-effective for groups operating automated synthesis platforms such as Chemspeed or Tecan.

Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

The β-amino alcohol backbone is a privileged scaffold for chiral ligands and auxiliaries. The R-enantiomerically pure form (ee > 98% by chiral HPLC) [1] of CAS 1442114-51-3 can be converted to oxazaborolidine catalysts or phosphoramidite ligands without erosion of stereochemical integrity. Using material with lower enantiopurity introduces diastereomeric ligands that degrade the enantioselectivity of the catalytic reaction, lowering the economic viability of the asymmetric process. The para-fluorine substituent also provides a useful ¹⁹F NMR handle for real-time reaction monitoring, which is absent in non-fluorinated analogs.

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